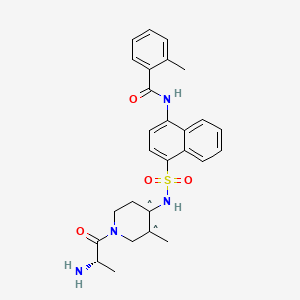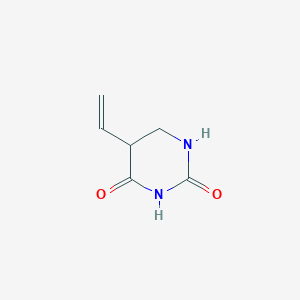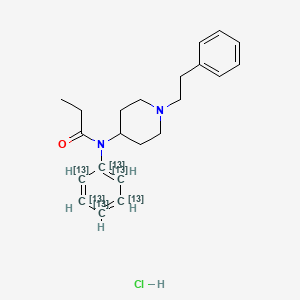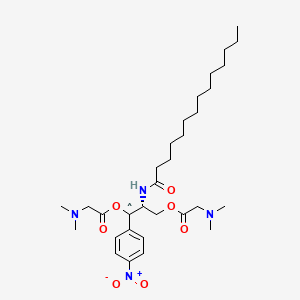-](/img/structure/B12349736.png)
Iridium,bis[3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC](2-pyridinecarboxylato-kN1,kO2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- is a complex compound that features iridium as its central metal atom. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications. The presence of fluorine atoms and pyridine rings in its structure contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- typically involves the reaction of iridium precursors with 3,5-difluoro-2-(2-pyridinyl)phenyl ligands and 2-pyridinecarboxylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The mixture is heated to facilitate the formation of the desired complex, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium complexes with higher oxidation states, while substitution reactions may produce new iridium complexes with different ligands .
Scientific Research Applications
Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation
Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent due to its unique photophysical properties
Medicine: Research is ongoing to explore its use in photodynamic therapy for cancer treatment
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent luminescent properties
Mechanism of Action
The mechanism by which Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- exerts its effects involves the interaction of its iridium center with various molecular targets. The compound can undergo photoexcitation, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in targeted cells. This property is particularly useful in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Bis(4,6-difluorophenylpyridine)(picolinate)iridium(III):
Dichlorotetrakis[3,5-difluoro-2-(2-pyridinyl)phenyl]diiridium(III): This compound is used as a precursor in the synthesis of various iridium complexes and has similar chemical reactivity
Uniqueness
Iridium,bis3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC- is unique due to its specific ligand arrangement, which imparts distinct photophysical properties and reactivity. Its ability to generate ROS upon photoexcitation makes it particularly valuable in medical applications .
Properties
Molecular Formula |
C28H16F4IrN3O2 |
|---|---|
Molecular Weight |
694.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);pyridine-2-carboxylate |
InChI |
InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;;+3/p-1 |
InChI Key |
CEQZQAUWUJYTQB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)[O-].[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12349654.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349661.png)



![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)

![5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12349708.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one,monohydrochloride](/img/structure/B12349720.png)


